molecular formula C14H20O6 B12073044 Methyl 3-O-benzyl-D-glucopyranoside

Methyl 3-O-benzyl-D-glucopyranoside

Cat. No.: B12073044
M. Wt: 284.30 g/mol
InChI Key: MXGLQICHRQGRDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-O-benzyl-D-glucopyranoside can be synthesized from glucose through various methods, including methylation, glycosylation, and carbonylation reactions . One common method involves the protection of hydroxyl groups to prevent unwanted side reactions. For instance, the synthesis of methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside involves the use of benzyl groups to protect the hydroxyl groups at the 2nd, 3rd, and 4th positions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale glycosylation reactions. The process includes the use of protecting groups to ensure selective reactions and high yields. The benzyl groups are introduced using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-O-benzyl-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include benzyl alcohols, carboxylic acids, and various substituted glucopyranosides .

Scientific Research Applications

Methyl 3-O-benzyl-D-glucopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-O-benzyl-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The benzyl group provides steric hindrance, which influences the compound’s reactivity and binding properties. The compound can form noncovalent interactions with proteins and other biomolecules, which are crucial for its biological activity .

Biological Activity

Methyl 3-O-benzyl-D-glucopyranoside (M3BG) is a glycoside derivative that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of M3BG, focusing on its antimicrobial, cytotoxic, and other pharmacological properties.

Chemical Structure and Properties

M3BG is characterized by a benzyl group attached to the 3-position of the glucopyranoside structure. Its chemical formula is C13H16O5C_{13}H_{16}O_5, and it exhibits properties typical of glycosides, including solubility in polar solvents and reactivity towards various chemical transformations.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of M3BG and related compounds.

  • Antibacterial Activity : M3BG has shown promising results against various pathogenic bacteria. For instance, a study reported that derivatives of benzylated glucopyranosides exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications at the benzyl position can enhance efficacy .
  • Mechanism of Action : The mechanism underlying the antibacterial action is thought to involve disruption of bacterial cell membranes, leading to cell lysis. This is supported by findings that correlate structural modifications with increased membrane permeability in bacterial cells .

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of M3BG:

  • Cell Line Testing : In vitro studies using various human cell lines (e.g., HeLa, HepG2) have shown that M3BG exhibits selective cytotoxicity. While some derivatives demonstrated significant cytotoxic effects at higher concentrations, others displayed lower toxicity, indicating a potential therapeutic window .
  • Hemolytic Activity : The hemolytic activity of M3BG was assessed against human erythrocytes. Results indicated that while some derivatives caused significant hemolysis, M3BG itself showed moderate hemolytic activity, suggesting a favorable safety profile for therapeutic applications .

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory potential of M3BG:

  • Inhibition of Inflammatory Mediators : M3BG has been reported to inhibit the production of pro-inflammatory cytokines in vitro. This suggests that it may play a role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy :
    • A study involving a series of benzylated glucopyranosides demonstrated that M3BG exhibited enhanced activity against Staphylococcus aureus compared to unmodified glucopyranosides. The minimum inhibitory concentration (MIC) was determined to be significantly lower for M3BG than for its non-benzylated counterparts .
  • Cytotoxicity Assessment :
    • In a comparative study, M3BG was tested alongside other glycosides for cytotoxic effects on cancer cell lines. The results indicated that while it had cytotoxic effects, it was less toxic than other derivatives tested, making it a candidate for further development in cancer therapy .

Data Summary

PropertyThis compound
Chemical FormulaC13H16O5C_{13}H_{16}O_5
Antibacterial ActivityEffective against Gram-positive and Gram-negative bacteria
CytotoxicityModerate; selective against cancer cell lines
Hemolytic ActivityModerate hemolysis observed
Anti-inflammatory ActivityInhibits pro-inflammatory cytokines

Properties

IUPAC Name

2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O6/c1-18-14-12(17)13(11(16)10(7-15)20-14)19-8-9-5-3-2-4-6-9/h2-6,10-17H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGLQICHRQGRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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